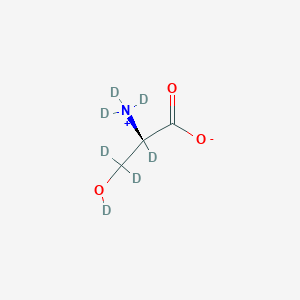![molecular formula C7H12ClN3 B1487392 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 733757-76-1](/img/structure/B1487392.png)
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
説明
The compound “3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” belongs to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .科学的研究の応用
Environmental Impact of Similar Compounds
- Pesticide Exposure in Children : A study by Babina et al. (2012) investigated the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in South Australian preschool children. The study is significant as it demonstrates widespread chronic exposure to these pesticides among children. This highlights the importance of understanding the environmental and health impacts of chemical compounds, including those structurally similar to "3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride" (Babina et al., 2012).
Metabolism and Health Effects of Related Compounds
- Dietary Carcinogens : Vanhaecke et al. (2008) researched the metabolism of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic compound formed in cooked meats. They studied its metabolism by intestinal bacteria and its excretion in humans, shedding light on the metabolic pathways and potential health effects of similar heterocyclic compounds (Vanhaecke et al., 2008).
Occupational and Environmental Safety
- Risk Assessment of Antimicrobial Agents : Fukushima et al. (2023) conducted a retrospective quantitative risk assessment of skin sensitization caused by an antimicrobial agent used in consumer products. This study emphasizes the need for safety assessments and risk management for chemicals, including those related to "3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride" (Fukushima et al., 2023).
特性
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-6-4-8-3-2-7(6)10-9-5;/h8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVZBQGQXWOBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |
CAS RN |
157327-46-3 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-3-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{2-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487313.png)


![2,5-Dioxabicyclo[4.1.0]hept-7-yl-N-methylmethanamine](/img/structure/B1487316.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1487317.png)




![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)